BenchChemオンラインストアへようこそ!

4-methyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Anticancer Abl tyrosine kinase K-562 leukemia

This 4-methyl-substituted benzohydrazide is a critical tool for dissecting kinase selectivity within the privileged pyrazolo[3,4-d]pyrimidine scaffold. Unlike its unsubstituted or p-methoxy analogs (e.g., VIIa/VIIb), this compound eliminates the metabolic liability of O-demethylation, offering predicted superior microsomal stability. The precise steric and electronic contribution of the 4-methyl group enables researchers to differentiate ATP-binding pocket interactions and build cleaner structure-activity relationships (SAR) without confounding broader kinase inhibition. Procure this compound for focused library design, backup lead optimization, or as a precise chemical probe in permeability and solubility studies.

Molecular Formula C19H16N6O
Molecular Weight 344.4 g/mol
Cat. No. B11211503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
Molecular FormulaC19H16N6O
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4
InChIInChI=1S/C19H16N6O/c1-13-7-9-14(10-8-13)19(26)24-23-17-16-11-22-25(18(16)21-12-20-17)15-5-3-2-4-6-15/h2-12H,1H3,(H,24,26)(H,20,21,23)
InChIKeyHYEIVNNASUCMRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-methyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide: Core Scaffold and Procurement Context


4-methyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide belongs to the pyrazolo[3,4-d]pyrimidine family, a privileged scaffold in anticancer drug discovery that targets kinases such as Abl, EGFR, and CDK2 [1]. The compound features a 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core linked via a hydrazide bridge to a 4-methylbenzohydrazide moiety, a structural arrangement shared by a cluster of analogs with differentiated biological profiles [2].

Why Generic Pyrazolo[3,4-d]pyrimidine Substitution Fails for 4-methyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide


Even within the narrow chemotype of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl benzohydrazides, minor substituent modifications on the benzohydrazide phenyl ring lead to substantial potency variations. As demonstrated by Elbatrawy (2016), the unsubstituted (VIIa) and p-methoxy (VIIb) analogs differ by 1.4-fold in K-562 cytotoxicity IC50 [1]. Such sensitivity to electron-donating/-withdrawing and steric effects renders generic substitution unreliable; a methyl group at the 4-position is expected to yield a distinct potency, selectivity, and physicochemical profile compared to its unsubstituted, methoxy, or halogen-substituted counterparts [1][2].

Quantitative Differentiation Evidence for 4-methyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide vs. Closest Analogs


Cytotoxicity Differential in K-562 Leukemia Cells: Benzohydrazide Substituent Effect

In a series of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl benzohydrazides, the p-methoxy analog VIIb (IC50 = 0.05 µM) was 1.4-fold more potent than the unsubstituted analog VIIa (IC50 = 0.07 µM) against the K-562 leukemia cell line [1]. The 4-methyl substituent is a neutral, electron-donating group of intermediate size and is predicted to yield a cytotoxicity IC50 between these two extremes, providing a differentiated profile from the highly potent p-methoxy lead.

Anticancer Abl tyrosine kinase K-562 leukemia

Physicochemical Differentiation: Predicted Lipophilicity and Permeability Advantage

Computational prediction for the chemotype indicates that introducing a 4-methyl group on the benzohydrazide increases the calculated logP by approximately 0.5 log units compared to the unsubstituted analog, while remaining within Lipinski's rule-of-five space . This moderate lipophilicity gain is expected to improve passive membrane permeability relative to the more polar unsubstituted or methoxy derivatives, potentially enhancing intracellular target engagement.

Drug-likeness Lipophilicity ADME prediction

Metabolic Stability Differentiation: Methyl vs. Methoxy Substituent

The 4-methyl substituent lacks the O-demethylation site present in the highly active p-methoxy analog VIIb, which is susceptible to CYP450-mediated oxidative cleavage [1][2]. This structural difference is expected to confer greater metabolic stability to the 4-methyl compound in liver microsome assays, a common differentiator in lead optimization where the methoxy group's metabolic liability leads to rapid clearance.

Metabolic stability Cytochrome P450 Oxidative metabolism

Kinase Selectivity Implications: Methyl Group Impact on ATP-Binding Pocket Complementarity

SAR studies on 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines have established that even minor C4-substituent alterations can shift kinase selectivity (e.g., EGFR vs. VEGFR-2 vs. Abl) [1]. The 4-methylbenzohydrazide moiety occupies the solvent-exposed region of the ATP-binding pocket, where its steric and electronic properties modulate the selectivity fingerprint. Compared to the unsubstituted phenyl congener, the 4-methyl group is predicted to reduce off-target binding to certain kinases while maintaining or improving on-target potency.

Kinase inhibitor EGFR Selectivity profile

Best Research and Industrial Application Scenarios for 4-methyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide


SAR Probe for Kinase Selectivity Fine-Tuning

Procure this compound when building a focused library to dissect the contribution of the benzohydrazide 4-position to kinase selectivity. As shown in Section 3, the 4-methyl variant provides a critical steric and electronic contrast to the unsubstituted and methoxy analogs, enabling systematic exploration of ATP-binding pocket interactions without introducing metabolic liabilities [1].

Metabolic Stability-Optimized Lead in Anticancer Programs

Select this compound as a backup or alternative lead when the highly potent p-methoxy analog (VIIb) fails in vitro metabolic stability assays. The absence of an O-demethylation site predicts improved microsomal stability, making it suitable for progression to in vivo pharmacokinetic studies [1][2].

Chemical Tool for Abl/EGFR Pathway Studies with Reduced Polypharmacology

Use this compound in cellular models of leukemia or solid tumors where the broader kinase inhibition of unsubstituted benzohydrazide analogs confounds mechanistic interpretation. The predicted narrower selectivity profile (Section 3) makes it a cleaner chemical tool for target validation experiments [2].

Physicochemical Comparator in ADME Optimization

Integrate this compound into a permeability/solubility optimization matrix. Its calculated logP advantage (~0.5 log units over the unsubstituted analog) positions it as a candidate for improving cell penetration in target engagement assays, especially when intracellular kinase inhibition is required .

Quote Request

Request a Quote for 4-methyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.